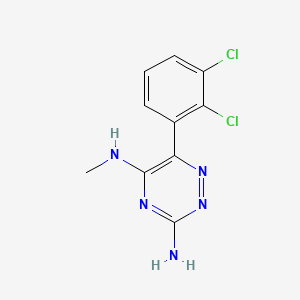

N5-Methyllamotrigine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)-5-N-methyl-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJYMSFBMQWMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Approaches for N5 Methyllamotrigine

Established Synthetic Routes to N5-Methyllamotrigine

Direct and detailed established synthetic routes specifically for this compound are not widely reported in peer-reviewed literature. However, its synthesis can be inferred from standard N-methylation procedures for heterocyclic amines, using lamotrigine (B1674446) as the starting material.

The primary precursor for the synthesis of this compound is lamotrigine. The key challenge in the synthesis is achieving regioselective methylation at the N5 position over the N2, N1, or N4 positions of the 1,2,4-triazine (B1199460) ring. The choice of methylating agent and reaction conditions is crucial to influence this selectivity.

Common methylating agents used for N-methylation of heterocycles include dimethyl sulfate, methyl iodide, and increasingly, more environmentally benign reagents like dimethyl carbonate (DMC). google.com The reaction conditions would typically involve a suitable solvent and potentially a base to facilitate the nucleophilic attack of the nitrogen atom on the methyl group.

Table 1: Potential Precursors and General Reaction Conditions for N-Methylation

| Precursor | Methylating Agent | Catalyst/Base | Solvent | Temperature |

|---|---|---|---|---|

| Lamotrigine | Dimethyl Carbonate (DMC) | TMEDA or γ-Al2O3 | None or high-boiling solvent | 80-250°C google.com |

| Lamotrigine | Methanol (B129727) | Iridium-NHC complexes | Toluene | 50-90°C thieme-connect.com |

This table presents generalized conditions based on N-methylation of other heterocyclic compounds and does not represent a specific, optimized synthesis of this compound.

The synthesis of this compound from lamotrigine is a direct methylation reaction, and as such, discrete, stable intermediates are generally not isolated. The reaction proceeds through a transition state involving the lamotrigine anion (if a base is used) and the methylating agent. In syntheses starting from earlier precursors to build the triazine ring with the N5-methyl group already in place, intermediates would be significantly different. For example, a synthetic pathway could potentially involve a methylated aminoguanidine (B1677879) derivative. beilstein-journals.org

Alternative Synthetic Strategies for this compound

Given the challenges in regioselectivity, alternative and more novel synthetic strategies are of considerable interest for the specific synthesis of this compound.

Recent advances in organic synthesis have provided new tools for the N-methylation of heterocyclic compounds that could be applied to lamotrigine.

Dimethyl Carbonate (DMC) under Pressure: The use of DMC as a green methylating agent is a promising approach. Reactions are often carried out under pressure and at elevated temperatures, which can influence selectivity. google.com A patented method for N-methylation of various N-heterocyclic compounds using DMC highlights its potential for high conversion and selectivity. google.com

Catalytic Methylation using Methanol: Iridium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency in catalyzing the N-methylation of amines using methanol as the methylating agent. thieme-connect.com This method is attractive due to the low cost and low toxicity of methanol. By tuning the catalyst and reaction conditions (e.g., presence or absence of a base), it may be possible to achieve selective N-monomethylation. thieme-connect.com

Biocatalytic Methylation: The use of N-methyltransferases (NMTs) offers a highly selective method for methylation. researchgate.net While a specific NMT for the N5 position of lamotrigine has not been identified, enzyme engineering and screening of natural NMTs could potentially yield a biocatalyst capable of this specific transformation under mild, aqueous conditions. researchgate.net

Table 2: Comparison of Novel N-Methylation Strategies

| Methodology | Methylating Agent | Advantages | Potential Challenges |

|---|---|---|---|

| Pressurized DMC | Dimethyl Carbonate | Environmentally friendly, high conversion | Requires high temperature and pressure, regioselectivity may be difficult to control |

| Iridium-Catalyzed | Methanol | Atom-economical, uses inexpensive reagent | Catalyst cost and sensitivity, optimization of regioselectivity required |

The core challenge in synthesizing this compound is achieving selectivity over the N2 position, which is sterically and electronically similar. The 1,2,4-triazine ring of lamotrigine presents multiple nitrogen atoms that could potentially be methylated.

Studies on the N-glucuronidation of lamotrigine have shown that the N2 position is often more reactive, leading predominantly to the N2-glucuronide metabolite. mdpi.comnih.govnih.gov This suggests that direct methylation might also favor the N2 position. To achieve N5 selectivity, one might consider:

Steric Hindrance: Introducing bulky protecting groups on the N2-amino function could sterically hinder methylation at this site, thereby favoring reaction at the N5 position.

Directed Methylation: The use of a directing group transiently attached to the molecule could position the methylating agent preferentially at the N5 nitrogen.

De Novo Ring Synthesis: Building the 1,2,4-triazine ring from precursors that already contain the N5-methyl group would circumvent the issue of regioselectivity on the lamotrigine scaffold. This could involve using a methylated hydrazine (B178648) or aminoguanidine equivalent in a condensation reaction with a suitable diketone precursor. beilstein-journals.org

Synthesis of Structurally Related Analogues for Mechanistic Exploration

The synthesis of structurally related analogues of this compound is crucial for understanding the factors that govern N-alkylation and for exploring the biological implications of substitution at this position.

Analogues could include:

N5-Alkylamotrigine series: Synthesizing a series of N5-alkylated derivatives (e.g., ethyl, propyl) would help to probe the steric and electronic requirements of potential biological targets.

Fluorinated Analogues: The synthesis of fluorinated lamotrigine analogues has been reported as a strategy to modify the drug's properties. researchgate.net Introducing fluorine atoms into the dichlorophenyl ring of this compound could be used to study the impact on metabolism and binding affinity.

Isotopically Labeled Analogues: The synthesis of N5-(¹³CH₃)-lamotrigine or N5-(CD₃)-lamotrigine would be invaluable for metabolic and pharmacokinetic studies, allowing for unambiguous identification and quantification by mass spectrometry.

The synthetic methods used for these analogues would likely parallel those proposed for this compound, with the main difference being the choice of alkylating agent or the starting materials for a de novo synthesis. The challenges in regioselectivity would remain a primary consideration. For instance, the synthesis of lamotrigine analogues for use in immunodiagnostic assays has involved derivatization at various positions on both the triazine and benzene (B151609) rings, indicating the chemical tractability of modifying the core structure. google.com

Metabolic Pathway Elucidation of N5 Methyllamotrigine

In Vitro Metabolic Profiling using Hepatic Systems

To predict the metabolic fate of N5-Methyllamotrigine in humans, various in vitro models derived from the liver are employed. These systems range from subcellular fractions to complex cellular models, each providing unique insights into the metabolic pathways. nih.govdls.com

Initial metabolic screening is frequently conducted using subcellular fractions of hepatocytes, primarily microsomes and cytosol. springernature.comresearchgate.net Liver microsomes are vesicles formed from the endoplasmic reticulum and are rich in Phase I enzymes, such as Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs), as well as Phase II enzymes like Uridine Diphosphate Glucuronosyltransferases (UGTs). dls.comresearchgate.net

Incubation of this compound with human liver microsomes, supplemented with necessary cofactors like NADPH for oxidative reactions and UDPGA for conjugation reactions, allows for the investigation of several potential metabolic routes. These include CYP-mediated N-demethylation to form the parent compound Lamotrigine (B1674446), FMO-catalyzed N-oxidation, and direct UGT-mediated glucuronidation. nih.govresearchgate.netxenotech.com Cytosolic fractions contain different enzyme sets, but for a compound like this compound, the key metabolizing enzymes are predominantly located in the microsomal fraction.

Table 1: In Vitro Hepatic Subcellular Systems for Metabolic Profiling

| System | Key Enzymes Present | Cofactors Required | Potential Reactions for this compound | Purpose |

| Liver Microsomes | Cytochrome P450 (CYP), Flavin-Containing Monooxygenases (FMO), Uridine Diphosphate Glucuronosyltransferases (UGT) | NADPH, UDPGA | N-demethylation, N-oxidation, Glucuronidation | Identify primary Phase I and Phase II metabolites; determine metabolic stability. dls.comspringernature.com |

| Liver Cytosol | Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | PAPS, GSH | Sulfation, Glutathione Conjugation | Investigate cytosolic conjugation pathways (generally less common for this structure). |

| S9 Fraction | Combination of Microsomal and Cytosolic Enzymes | NADPH, UDPGA, PAPS, GSH | Comprehensive Phase I and II reactions | Provides a broader view of metabolism than either fraction alone. springernature.com |

While subcellular fractions are useful for initial screening, they lack the complete cellular architecture and interplay between different metabolic pathways. dls.com Primary human hepatocytes are considered the gold standard in vitro model because they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment, providing a metabolic profile that closely resembles the in vivo situation. nih.govdls.com

In studies with this compound, suspension or plated cultures of primary hepatocytes would be used to confirm the metabolic pathways identified in microsomal systems and to identify any metabolites that require the coordinated action of enzymes from different cellular compartments. nih.gov More advanced models, such as 3D hepatocyte spheroids, offer the advantage of maintaining hepatocyte viability and functionality for extended periods. This allows for the study of longer-term metabolic processes and low-turnover compounds. nih.gov

Identification of Biotransformation Enzymes and Isoforms

Pinpointing the specific enzymes responsible for metabolizing this compound is crucial for predicting drug-drug interactions and understanding inter-individual variability in its clearance.

Cytochrome P450 enzymes are a major family of Phase I enzymes that catalyze the oxidation of a wide array of xenobiotics. mdpi.com A key reaction for N-methylated compounds is N-demethylation. nih.govnih.gov It is hypothesized that this compound undergoes N-demethylation, catalyzed by CYP isoforms, to yield its parent compound, Lamotrigine. Studies on other N-methylated drugs have shown that enzymes such as CYP3A4 and CYP2C9 are often involved in this process. researchgate.netnih.gov While the parent compound Lamotrigine is not primarily metabolized by CYPs, certain isoforms like CYP2A6 and CYP2D6 are known to be involved in a minor pathway of its metabolism, indicating the core structure can be a substrate for these enzymes. clinpgx.org

Flavin-Containing Monooxygenases are another class of Phase I enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govresearchgate.net They catalyze N-oxidation reactions, converting amines to N-oxides. nih.gov The parent compound Lamotrigine is known to form a minor N-oxide metabolite. clinpgx.org It is therefore plausible that FMOs, particularly the abundant hepatic isoform FMO3, could contribute to the metabolism of this compound by catalyzing the formation of an N-oxide derivative. FMO-mediated metabolism is often considered a detoxification pathway. core.ac.uktandfonline.com

The primary route of elimination for the parent compound Lamotrigine is through Phase II metabolism, specifically glucuronidation. pharmgkb.orgwikipedia.org This reaction is catalyzed by Uridine Diphosphate Glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the drug, rendering it more water-soluble and facilitating its excretion. researchgate.netnih.gov

Given this precedent, direct glucuronidation is expected to be a major metabolic pathway for this compound as well. The primary enzyme responsible for Lamotrigine glucuronidation is UGT1A4. clinpgx.orgpharmgkb.orgtandfonline.com Other isoforms, including UGT1A3, UGT2B7, and more recently identified UGT2B10, also contribute to its metabolism. clinpgx.orgnih.govnih.gov Therefore, it is highly probable that these same UGT isoforms are responsible for the secondary metabolism and clearance of this compound. This pathway is clinically significant, as co-administration of drugs that inhibit UGTs, such as valproic acid, can dramatically increase plasma concentrations of Lamotrigine. nih.govebmconsult.com

Table 2: Biotransformation Enzymes and Their Potential Role in this compound Metabolism

| Enzyme Family | Specific Isoforms (based on Lamotrigine data) | Predicted Reaction | Metabolic Phase | Significance |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C9 (putative for N-demethylation) researchgate.netnih.gov; CYP2A6, CYP2D6 (minor for core structure) clinpgx.org | N-demethylation to Lamotrigine | Phase I | Potential minor pathway, formation of parent compound. |

| Flavin-Containing Monooxygenases (FMO) | FMO3 (putative) | N-oxidation | Phase I | Potential minor detoxification pathway, based on parent compound metabolism. clinpgx.orgnih.gov |

| Uridine Diphosphate Glucuronosyltransferases (UGT) | UGT1A4 (major) tandfonline.com; UGT1A3, UGT2B7, UGT2B10 (minor/contributing) clinpgx.orgnih.govnih.gov | Direct Glucuronidation | Phase II | Likely the major clearance pathway, critical for elimination. pharmgkb.org |

Metabolic Pathway of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and literature, detailed information regarding the metabolic pathway elucidation of the chemical compound this compound is not available in the public domain. As a result, a comprehensive and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound cannot be generated at this time.

The requested article structure, which includes the characterization of downstream metabolites through the structural elucidation of Phase I metabolites and the identification of Phase II conjugates, as well as an analysis of species-specific in vitro metabolic differences, requires specific research findings that have not been published.

Information on the metabolism of the parent compound, lamotrigine, is available and suggests potential metabolic pathways that could theoretically be relevant for its N5-methyl derivative. In humans, lamotrigine is known to be metabolized primarily through glucuronidation to form metabolites such as lamotrigine-N2-glucuronide and lamotrigine-N5-glucuronide. Other observed metabolic routes for lamotrigine include the formation of an N2-oxide and an N2-methyl metabolite.

However, without direct experimental evidence from in vitro or in vivo studies on this compound, any discussion of its metabolic fate would be speculative. The principles of drug metabolism suggest that the N5-methyl group could potentially influence the metabolic profile compared to the parent compound, lamotrigine. For instance, the methyl group could be a site for oxidative metabolism (Phase I) or could alter the affinity of the molecule for various Phase II conjugating enzymes.

To provide the detailed analysis requested, including data tables on metabolites and species-specific differences, dedicated research studies on this compound would be required. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, dog) and utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the resulting metabolites.

Until such research is conducted and published, a scientifically rigorous article on the metabolism of this compound cannot be written.

Pharmacological Mechanisms of Action in Preclinical Models

In Vitro Receptor Binding and Ligand Interaction Studies

In vitro receptor binding and ligand interaction studies are essential for identifying the molecular targets of a compound. These studies help to elucidate the affinity and selectivity of the compound for various receptors and ion channels.

The primary mechanism of action of lamotrigine (B1674446), the parent compound of N5-Methyllamotrigine, is the inhibition of voltage-gated sodium channels (VGSCs). wikipedia.orgncats.io This action leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters. ncats.io It is proposed that lamotrigine binds to the inactive state of the sodium channel, thereby preventing the repetitive firing of neurons that is characteristic of seizure activity. drugbank.com

While direct studies on this compound's effect on VGSCs are not extensively available, its structural similarity to lamotrigine suggests a potential for similar activity. A metabolite of lamotrigine, identified as a 2-N-methyl metabolite (which corresponds to this compound), has been noted to cause dose-dependent prolongations of the PR interval and widening of the QRS complex in the heart. drugbank.com These cardiovascular effects are indicative of an interaction with ion channels, possibly including sodium channels, in cardiac tissue.

| Compound | Target | Action | Reference |

| Lamotrigine | Voltage-Gated Sodium Channels | Inhibition | wikipedia.orgncats.io |

| This compound (as 2-N-methyl metabolite) | Cardiac Ion Channels (inferred) | Modulation (leading to PR and QRS changes) | drugbank.com |

By inhibiting voltage-gated sodium channels, lamotrigine indirectly modulates the release of excitatory amino acid neurotransmitters, such as glutamate (B1630785) and aspartate. ncats.io This reduction in excitatory neurotransmission is a key component of its anticonvulsant and mood-stabilizing effects. drugbank.com Lamotrigine has not been found to have significant effects on the common neurotransmitter receptors themselves, including adrenergic, dopamine (B1211576) D1 and D2, muscarinic, GABA, histaminergic H1, serotonin (B10506) 5-HT2, and N-methyl-D-aspartate (NMDA) receptors. wikipedia.org

Given the established mechanism of lamotrigine, it is plausible that this compound could also influence neurotransmitter systems through the modulation of ion channels. However, direct experimental evidence for this compound's interaction with neurotransmitter systems is currently lacking in the scientific literature.

Enzyme Activity Modulation (e.g., Monoamine Oxidases)

There is no substantial evidence to suggest that lamotrigine or its metabolites, including this compound, directly modulate the activity of enzymes like monoamine oxidases in a clinically significant manner as their primary mechanism of action. The main metabolic pathway for lamotrigine is glucuronidation in the liver. wikipedia.org

Cellular and Subcellular Mechanistic Investigations in In Vitro Models

In vitro models, including cell lines and primary cell cultures, are invaluable tools for dissecting the cellular and subcellular mechanisms of a compound's action.

Primary cell cultures, such as those derived from neurons or dorsal root ganglion sensory neurons, provide a more physiologically relevant model for studying the effects of neuroactive compounds. Studies on lamotrigine have utilized such models to demonstrate its effects on neuronal excitability. It is in these types of preclinical models that the pharmacological actions of this compound could be more definitively characterized. Future research using primary neuronal cultures could elucidate whether this compound shares the sodium channel blocking properties of its parent compound and to what extent it modulates neuronal function.

No Publicly Available Research Data on the Molecular Targets of this compound

Despite a comprehensive search for scientific literature, no publicly available research data could be found regarding the pharmacological mechanisms of action, specifically the molecular target identification and validation, for the chemical compound this compound.

While the existence of the compound is confirmed through chemical catalogues, which provide its Chemical Abstracts Service (CAS) number as 1373243-86-7, there is a notable absence of published preclinical studies detailing its biological activity. Searches for "this compound" in scholarly databases did not yield any papers on its synthesis, biological evaluation, or mechanism of action.

Consequently, information regarding its molecular targets, binding affinities, or the validation of these targets in preclinical models is not available in the public domain. The research landscape is focused on the well-established compound, Lamotrigine, and its mechanisms, which primarily involve the inhibition of voltage-sensitive sodium channels. However, these findings cannot be extrapolated to this compound without direct scientific evidence.

Without any research findings, it is not possible to provide details on the molecular target identification and validation for this compound, nor is it possible to generate data tables on its pharmacological activity.

Advanced Analytical Methodologies for N5 Methyllamotrigine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N5-methyllamotrigine from its parent drug, lamotrigine (B1674446), and other related metabolites prior to detection. The choice of technique often depends on the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds, including this compound. nih.govjneonatalsurg.com The development of a robust HPLC method involves several key steps: scouting for optimal column and mobile phase conditions, method optimization to achieve the best separation, robustness testing to assess the method's reliability under varied conditions, and finally, validation to ensure it is fit for its intended purpose. thermofisher.com

For the analysis of lamotrigine and its metabolites, reversed-phase HPLC (RP-HPLC) is commonly utilized. gsconlinepress.comresearchgate.net These methods often employ a C8 or C18 stationary phase. researchgate.netejgm.co.uk The mobile phase composition is critical for achieving good separation. For instance, a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer at a specific pH can effectively separate lamotrigine and its N-methylated metabolite. researchgate.net One method utilized a mobile phase of methanol and a 0.45 mM, pH 3.5 phosphate buffer containing 0.17% triethylamine (B128534) (24:76 v/v) with a C8 column. researchgate.net Another approach for general pharmaceutical analysis used a C-18 column with a mobile phase of water, methanol, and acetonitrile (B52724) (84:1:15 v/v/v). ejgm.co.uk The selection of the detector is also a key aspect, with UV detection being a common choice. gsconlinepress.com

A significant consideration in HPLC method development is the potential for matrix effects, especially when analyzing biological samples. thermofisher.com Sample preparation techniques such as protein precipitation or solid-phase extraction are often employed to minimize interference from the sample matrix and ensure the accuracy of the results. thermofisher.comresearchgate.net

Table 1: Example HPLC Method Parameters for Lamotrigine and Metabolite Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 ejgm.co.uk |

|---|---|---|

| Column | C8 RP column | C-18 RP-Thermo, 5µm, 250 mm x 4.6 mm |

| Mobile Phase | Methanol and 0.45 mM, pH 3.5 phosphate buffer with 0.17% triethylamine (24:76 v/v) | Water, methanol, and acetonitrile (84:1:15 v/v/v) |

| Flow Rate | Not Specified | 1.0 ml/min |

| Detection | Diode Array Detection (DAD) at 220 nm | PDA detector at 254 nm |

| Internal Standard | Melatonin | Not Specified |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. thermofisher.comopenaccessjournals.com While less common than HPLC for the direct analysis of this compound due to its polarity and lower volatility, GC can be employed, often requiring derivatization to increase the analyte's volatility. The fundamental components of a GC system include an injector, a column housed in an oven, a detector, and a carrier gas to transport the sample through the column. openaccessjournals.comphenomenex.com

The separation in GC is based on the differential partitioning of analytes between a stationary phase and an inert mobile gas phase. openaccessjournals.com Various detectors can be used in GC, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), which offers high selectivity and sensitivity. gsconlinepress.comthermofisher.com GC-MS combines the separation power of GC with the identification capabilities of MS, making it a valuable tool for identifying and quantifying compounds in complex mixtures. thermofisher.com Applications of GC in the pharmaceutical industry include residual solvent analysis, stability testing, and pharmacokinetic studies. openaccessjournals.comphenomenex.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.comskyepharma.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at much higher pressures. phenomenex.comusp.org The increased efficiency of UHPLC allows for shorter run times and reduced solvent consumption, leading to higher throughput and lower analytical costs. skyepharma.comusp.org

In the context of analyzing lamotrigine and its metabolites, UHPLC can provide superior separation from endogenous interferences in complex matrices like plasma. researchgate.net For example, a UHPLC-MS/MS method was developed for the simultaneous determination of lamotrigine and its metabolites, including the N2-glucuronide and N2-oxide, with a short run time of 3 minutes. researchgate.net Another UHPLC method for analyzing active ingredients in oral rinse solutions used a C18 column and a gradient elution with 0.1% formic acid in water and acetonitrile. chromatographyonline.com The enhanced resolution and speed of UHPLC make it particularly suitable for high-throughput therapeutic drug monitoring and metabolomic studies. usp.orglcms.cz

Table 2: Comparison of HPLC and UHPLC

| Feature | HPLC phenomenex.com | UHPLC phenomenex.com |

|---|---|---|

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi |

| Particle Size | 3–5 microns | < 2 microns |

| Resolution | Standard | Higher |

| Analysis Time | Longer | Faster |

| Throughput | Standard | High |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with chromatographic separation, provides powerful tools for the quantification and identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. researchgate.neteag.comrsc.org These techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of a mass spectrometer. eag.com

In a typical LC-MS method for this compound, the compound is first separated from other components in the sample by HPLC or UHPLC. researchgate.netmdpi.com The eluent from the chromatography column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. eag.com Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. researchgate.netoup.com

For quantification, tandem mass spectrometry (LC-MS/MS) is often preferred due to its high selectivity and sensitivity. eag.commdpi.com In LC-MS/MS, a specific precursor ion (the protonated molecule of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. oup.comnih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of quantification. oup.comnih.gov For instance, a method for lamotrigine quantification used the transition of the protonated molecule at m/z 256.0 to a product ion at m/z 211.0. oup.com An LC-MS/MS method for the simultaneous analysis of lamotrigine and its main metabolite in dried blood spots has been successfully developed and validated. mdpi.comnih.gov

Table 3: Example LC-MS/MS Transitions for Lamotrigine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Lamotrigine (LTG) | 256.0 | 144.9 | researchgate.net |

| Lamotrigine N2-glucuronide (LTG N2-GLUC) | 432.1 | 256.0 | researchgate.net |

| Lamotrigine N2-oxide | 272.2 | 241.9 | researchgate.net |

| Lamotrigine-¹³C₃ (Internal Standard) | 259.1 | 144.8 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of unknown metabolites. ijpras.comnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with a mass deviation of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. ijpras.comnih.govanimbiosci.org This information is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique is powerful for untargeted metabolomics studies, where the goal is to identify all detectable metabolites in a sample. animbiosci.org The process of metabolite identification using HRMS involves acquiring high-resolution mass spectra, which can then be used to generate potential molecular formulas. ijpras.com Fragmentation data (MS/MS or MSn) obtained from HRMS instruments like Orbitrap or TOF analyzers can further help in elucidating the structure of the metabolite. ijpras.comthermofisher.com Databases such as METLIN and ChemSpider are often used to match the accurate mass and fragmentation patterns to known compounds. thermofisher.comcncb.ac.cn While HRMS is powerful for identifying novel metabolites, the definitive identification of isomers often still requires chromatographic separation and comparison with authentic standards. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of molecules. They rely on the interaction of electromagnetic radiation with the sample to provide information about its structure, functional groups, and electronic properties. mrclab.comoutermost-tech.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. filab.fraocs.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. filab.fr When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by their local chemical environment. filab.fr

For this compound, both ¹H NMR and ¹³C NMR would provide critical structural information:

¹H NMR: This technique provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring, the protons of the amine groups, and a characteristic signal for the protons of the newly introduced N-methyl group. The integration of these signals would correspond to the number of protons in each environment. ox.ac.ukmagritek.com

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the carbons in the dichlorophenyl ring, the triazine ring, and the methyl group. aocs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~7.0 - 7.5 | Aromatic protons on the dichlorophenyl ring. |

| ¹H | ~5.0 - 6.0 | Protons of the primary amine (-NH₂) group. |

| ¹H | ~3.0 | Protons of the N-methyl (-NCH₃) group. |

| ¹³C | ~150 - 160 | Carbons in the triazine ring. |

| ¹³C | ~125 - 140 | Carbons in the dichlorophenyl ring. |

| ¹³C | ~30 - 40 | Carbon of the N-methyl group. |

This table presents hypothetical NMR data based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of bonds). mrclab.com It is an excellent tool for identifying the functional groups present in a molecule. outermost-tech.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=N (Triazine ring) | Stretching | 1630 - 1680 |

| C=C (Aromatic ring) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-Cl | Stretching | 600 - 800 |

This table presents hypothetical IR data based on characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. psu.edudrawellanalytical.com This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. mrclab.com The structure of this compound contains both a dichlorophenyl ring and a triazine ring, which are expected to absorb strongly in the UV region. The resulting spectrum, a plot of absorbance versus wavelength, can be used for quantitative analysis. psu.edu

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds. nih.govnih.gov These techniques involve measuring the current or potential changes that occur when an analyte undergoes oxidation or reduction at an electrode surface. mdpi.com

The this compound molecule contains electroactive moieties, specifically the amine groups and the triazine ring system, which can be oxidized at a suitable electrode. Techniques such as cyclic voltammetry can be employed to study the redox behavior of the compound, providing information on its oxidation potential and reaction kinetics.

The development of electrochemical sensors for this compound could provide a rapid, cost-effective, and portable method for its detection in various samples. rsc.orgmdpi.com The performance of such a sensor would depend on the electrode material and the specific experimental conditions, which can be optimized to achieve low detection limits and high selectivity. mdpi.com

Method Validation and Performance Characteristics in Research Applications

For any analytical method to be used in research or quality control, it must be validated to ensure it is fit for its intended purpose. particle.dkadryan.com Method validation is the process of providing documented evidence that a method provides reliable and consistent results. particle.dk Key performance characteristics are evaluated according to guidelines such as those from the International Council for Harmonisation (ICH). europa.euich.orgeuropa.eu

Specificity: Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com For an HPLC method, specificity is typically demonstrated by showing that the peak for this compound is well-resolved from other potential components and by performing peak purity analysis using a photodiode array (PDA) detector.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org This is typically evaluated by analyzing a series of at least five standards at different concentrations across the expected range. europa.eu A calibration curve is generated by plotting the analytical response versus the concentration, and the linearity is assessed by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1. demarcheiso17025.com

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. ich.orgresearchgate.net The specified range is derived from the linearity studies and confirmed by accuracy and precision data. ich.org

Table 4: Typical Method Validation Parameters for an HPLC-UV Method for this compound

| Parameter | Acceptance Criterion | Typical Result |

| Specificity | Analyte peak is resolved from impurities. Peak purity index > 0.99. | Pass |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |

| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |

This table presents hypothetical validation data for a representative analytical method.

Limits of Detection (LOD) and Quantification (LOQ)

In the validation of analytical methods for pharmaceutical compounds, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. europa.eudemarcheiso17025.com The LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. europa.eudemarcheiso17025.com It is the concentration that provides a signal sufficiently different from the background or blank signal. europa.eu The LOQ, on the other hand, is the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. europa.eudemarcheiso17025.com

Below is an illustrative table representing typical LOD and LOQ values for a hypothetical High-Performance Liquid Chromatography (HPLC) method, as specific data for this compound is not available.

| Parameter | Method | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 |

| This table presents illustrative data for educational purposes, as specific values for this compound were not found in the searched literature. |

Accuracy, Precision, and Robustness

The reliability and consistency of an analytical method are determined by its accuracy, precision, and robustness. particle.dkmdpi.com

Accuracy refers to the closeness of the measured value to the true or accepted reference value. particle.dkmdpi.com It is typically assessed through recovery studies by analyzing samples with known concentrations of the analyte. tandfonline.com The results are expressed as a percentage of recovery.

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. particle.dk It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). tandfonline.com Precision is expressed as the relative standard deviation (%RSD).

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. particle.dkmdpi.com These variations can include changes in pH of the mobile phase, column temperature, or flow rate.

The following tables provide examples of typical acceptance criteria and results for accuracy, precision, and robustness studies for a hypothetical analytical method, as specific data for this compound could not be located.

Table: Illustrative Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.05 | 101.0 |

| 10.0 | 9.90 | 99.0 |

| This table presents illustrative data for educational purposes, as specific values for this compound were not found in the searched literature. |

Table: Illustrative Precision Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 1.0 | 1.8 | 2.5 |

| 5.0 | 1.2 | 1.9 |

| 10.0 | 0.9 | 1.5 |

| This table presents illustrative data for educational purposes, as specific values for this compound were not found in the searched literature. |

Table: Illustrative Robustness Data

| Parameter Varied | Variation | %RSD of Results |

| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | < 2.0 |

| Mobile Phase pH | 6.8, 7.0, 7.2 | < 2.0 |

| Column Temperature (°C) | 38, 40, 42 | < 2.0 |

| This table presents illustrative data for educational purposes, as specific values for this compound were not found in the searched literature. |

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Species

No specific studies detailing the in vivo pharmacokinetic profile of N5-Methyllamotrigine in rodent or other animal models were identified. Research has focused extensively on the parent drug, lamotrigine (B1674446), which demonstrates linear pharmacokinetics and good absorption in animals and humans. nih.govuc.pt However, data on the absorption rate, bioavailability, volume of distribution, or plasma half-life of the N5-methyl metabolite itself are not available.

Information regarding the specific tissue distribution and clearance mechanisms for this compound in any animal species is not described in the available literature. While the parent compound lamotrigine is known to be widely distributed, with metabolism primarily occurring via glucuronidation before excretion, the specific pathways for the clearance of its N5-methyl metabolite have not been characterized. researchgate.netmdpi.com

Pharmacodynamic Efficacy in Preclinical Disease Models

There are no available studies that assess the pharmacodynamic efficacy of this compound in animal models of epilepsy, bipolar disorder, or other neurological conditions for which lamotrigine is used. The anticonvulsant activity of the parent drug, lamotrigine, is well-documented in various preclinical models, such as the maximal electroshock seizure (MES) test in mice and rats. selleckchem.com However, the potential activity of the this compound metabolite has not been reported.

No research was found that investigates biomarker responses following the administration of this compound in animal studies.

Investigating Drug-Drug Interactions in In Vitro and Animal Systems

There is no available data from in vitro or animal studies investigating the potential for this compound to be a substrate, inhibitor, or inducer of metabolic enzymes or transporters, and thus no information on its drug-drug interaction profile. Studies on the parent compound lamotrigine have explored its interactions with other antiepileptic drugs, primarily related to the induction or inhibition of glucuronidation pathways. science.gov

Computational and Theoretical Chemistry of N5 Methyllamotrigine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N5-Methyllamotrigine, and a protein target. These methods are crucial for understanding the mechanism of action at a molecular level.

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling for this compound would involve predicting its binding orientation and affinity within the active site of its putative biological targets. For lamotrigine (B1674446), a primary target is the voltage-gated sodium channel (VGSC). Studies on lamotrigine and its derivatives have utilized docking to elucidate interactions with various cytochrome P450 (CYP) enzymes as well, such as CYP17A1, CYP19A1, and CYP21A2, to investigate potential endocrine-disrupting effects. oup.comoup.com

Conformational Analysis and Binding Energetics

Conformational analysis is essential to understand the three-dimensional structure of this compound and how its flexibility affects its ability to bind to a receptor. Molecular dynamics simulations can provide insights into the dynamic nature of the ligand-protein complex, revealing stable and transient interactions over time.

The binding energetics, often calculated using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), would quantify the strength of the interaction between this compound and its target protein. These calculations would break down the total binding free energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energy. This level of detail is critical for rational drug design and for understanding the impact of the N5-methylation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Selection and Model Development

To develop a QSAR model for analogues of this compound, a dataset of compounds with known biological activities would be required. A range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices

3D: Geometrical properties, surface area, volume

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to build a predictive model. The quality of the model would be assessed using various validation metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

Prediction of Biological Activities in Preclinical Settings

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested analogues of this compound. This predictive capability is highly valuable in the early stages of drug discovery as it allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. This can significantly reduce the time and cost associated with preclinical development.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.

For this compound, DFT calculations could provide valuable information about its electronic properties. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are fundamental to understanding the molecule's reactivity and its potential for intermolecular interactions.

Studies on lamotrigine have used DFT to determine the most favorable protonation sites, which are crucial for receptor interaction. cbpf.br Similar calculations for this compound would reveal how the methyl group influences the basicity of the nitrogen atoms in the triazine ring and the amino groups. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, providing a guide for predicting how it will interact with a biological target. cbpf.br

While specific experimental or computational data for this compound remains elusive in the current body of scientific literature, the application of the computational chemistry techniques outlined above would be instrumental in characterizing its molecular properties and predicting its biological activity. Such studies would be a critical step in evaluating its potential as a therapeutic agent.

Tautomerism and Stereochemical Considerations In Silico

The structural and electronic properties of this compound, a derivative of the anticonvulsant drug Lamotrigine, are of significant interest in computational and theoretical chemistry. In silico methods provide a powerful tool to investigate molecular characteristics that are often challenging to determine experimentally. This section focuses on the theoretical examination of tautomerism and stereochemistry of this compound.

Tautomeric Landscape of this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration for molecules like this compound which contain a 1,2,4-triazine (B1199460) ring system. The positioning of protons among the nitrogen atoms of the triazine ring and the exocyclic amino group can lead to several possible tautomeric forms. While specific computational studies on this compound are not extensively available in the public domain, the tautomeric preferences can be inferred from theoretical studies on related substituted 1,2,4-triazine and 1,2,4-triazole (B32235) systems. researchgate.netacademie-sciences.fr

Computational studies on substituted triazoles have demonstrated that the relative stability of tautomers is highly dependent on the nature and position of substituents. researchgate.net Electron-donating or electron-withdrawing groups can significantly influence the electron density distribution within the heterocyclic ring, thereby favoring one tautomeric form over others. researchgate.net In the case of this compound, the N5-methylation introduces a fixed substituent, preventing tautomerization at this position. However, proton migration can still occur between other nitrogen atoms of the triazine ring and the exocyclic amino group.

The primary tautomeric equilibrium for this compound is anticipated to be between the amino and imino forms. Based on computational and experimental studies of the parent compound, Lamotrigine, the diamino tautomer is the predominant form. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these potential tautomers. academie-sciences.fr

Below is a table of plausible tautomers of this compound that could be investigated through computational methods. The relative energies would typically be calculated to determine the most stable form in the gas phase and in solution.

| Tautomer Name | IUPAC Name | Structure | Key Features |

| Amino Tautomer (Canonical) | 6-(2,3-Dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine |  | The exocyclic group at C3 is an amino group. This is generally the most stable form for Lamotrigine. |

| Imino Tautomer A | 3-Imino-6-(2,3-dichlorophenyl)-N5-methyl-2,5-dihydro-1,2,4-triazin-5-amine |  | Proton has shifted from the exocyclic amino group to the N2 position of the triazine ring. |

| Imino Tautomer B | 3-Imino-6-(2,3-dichlorophenyl)-N5-methyl-4,5-dihydro-1,2,4-triazin-5-amine |  | Proton has shifted from the exocyclic amino group to the N4 position of the triazine ring. |

Note: The structures are illustrative representations of the potential tautomeric forms.

Computational models would typically calculate the Gibbs free energy of each tautomer to predict their equilibrium populations. These calculations often incorporate solvent effects to provide a more accurate representation of the tautomeric equilibrium in a biological context.

Stereochemical Considerations

The stereochemistry of this compound is another important aspect that can be explored using computational methods. The primary stereochemical feature of interest is the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In this compound, the single bond connecting the 2,3-dichlorophenyl ring to the C6 position of the triazine ring is a potential axis of chirality.

The presence of bulky substituents, in this case, the chlorine atoms on the phenyl ring and the substituted triazine ring, can create a significant energy barrier to free rotation around this C-C bond. If this rotational barrier is high enough to allow for the isolation of individual rotational isomers at room temperature, the molecule is considered to exhibit atropisomerism.

Computational techniques, such as performing a torsional scan around the C-C bond using quantum mechanical methods, can be employed to calculate the energy profile of rotation. This allows for the determination of the energy barriers separating the different conformational isomers. The results of such a scan would reveal the most stable (lowest energy) conformation and the energy required to interconvert between different staggered and eclipsed forms.

A representative data table from a hypothetical computational analysis of the rotational barrier is presented below.

| Dihedral Angle (Phenyl-Triazine) | Relative Energy (kcal/mol) | Conformation |

| 0° | 15.2 | Eclipsed (High Energy) |

| 30° | 8.5 | Skew |

| 60° | 2.1 | Gauche |

| 90° | 0.0 | Perpendicular (Most Stable) |

| 120° | 2.1 | Gauche |

| 150° | 8.5 | Skew |

| 180° | 15.2 | Eclipsed (High Energy) |

Note: This table is a hypothetical representation to illustrate the type of data generated from a torsional scan. Actual values would require specific computational studies.

The magnitude of the calculated rotational energy barrier would indicate whether this compound is likely to exist as a pair of stable, non-interconverting enantiomers at physiological temperatures. The existence of stable atropisomers can have significant implications for a molecule's biological activity, as the different spatial arrangements of the substituents can lead to different interactions with biological targets.

Future Directions and Emerging Research Avenues for N5 Methyllamotrigine

Development of Advanced Synthetic Methodologies

The synthesis of N5-Methyllamotrigine is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. While current synthetic routes exist, the development of more advanced methodologies is a key area of future research. The focus will be on creating more efficient, scalable, and environmentally friendly processes. This includes the exploration of novel catalysts, flow chemistry techniques, and the use of greener solvents to minimize the environmental impact of production. Furthermore, the development of stereoselective synthetic methods will be crucial if specific stereoisomers are found to have more favorable pharmacological profiles.

A significant aspect of this research will involve the custom synthesis of this compound and related novel bioactive molecules. lgcstandards.com This will enable a deeper understanding of the structure-activity relationships and facilitate the design of new analogues with improved properties. Companies specializing in the synthesis of complex chemical compounds are poised to play a vital role in this endeavor. lgcstandards.com

Comprehensive Elucidation of Metabolic Enzyme Kinetics and Regulatory Mechanisms

Understanding how this compound is metabolized in the body is paramount for its potential clinical application. Future research will need to comprehensively elucidate the enzyme kinetics and regulatory mechanisms involved in its metabolic pathways. This involves identifying the specific cytochrome P450 (CYP) enzymes and other metabolic enzymes responsible for its transformation.

Studies will likely investigate the formation of various metabolites, similar to how lamotrigine's metabolism to compounds like N2-methyl lamotrigine (B1674446) and lamotrigine N5-glucuronide has been studied. ncats.ionih.govnih.govnih.gov Research in organisms like the earthworm Lumbricus terrestris has already demonstrated the formation of various lamotrigine metabolites, providing a model for investigating the metabolic fate of this compound. csic.es Determining the rates of these metabolic reactions and identifying any potential for drug-drug interactions will be critical.

Discovery of Novel Molecular Targets and Signalling Pathways

While this compound is known to be a potent inhibitor of voltage-gated sodium channels, a key mechanism of action for its parent compound, lamotrigine, the full spectrum of its molecular targets remains to be explored. ncats.iobiosynth.com Future research will focus on discovering novel molecular targets and the signaling pathways that this compound modulates.

This will involve a range of in vitro and in vivo pharmacological studies to assess its activity at various receptors, ion channels, and enzymes. For instance, while lamotrigine's effect on NMDA receptors has been investigated, the specific interactions of this compound with these and other glutamate (B1630785) receptors are yet to be determined. ncats.io The goal is to build a comprehensive pharmacological profile that could reveal new therapeutic applications beyond those of lamotrigine. Advances in immunology, genomics, and artificial intelligence are expected to accelerate the identification of novel drug discovery possibilities. lgcstandards.com

Innovative Analytical Strategies for Complex Biological Matrices

The ability to accurately and sensitively measure this compound and its metabolites in complex biological matrices such as blood, plasma, and tissue is essential for preclinical and potential clinical studies. Future research will focus on developing and validating innovative analytical strategies to meet this need.

This will likely involve the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The development of methods with low limits of detection and quantification will be crucial for pharmacokinetic and metabolic studies. The principles of method validation, including assessing performance characteristics, will be paramount to ensure the reliability of the data generated. eurachem.org

Integration of Omics Technologies in Preclinical Research

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to understanding the systemic effects of this compound. mdpi.comwayne.edu Future preclinical research will increasingly leverage these high-throughput technologies to gain a holistic view of the compound's biological activity. mdpi.com

Multi-omics approaches can help identify biomarkers of drug response and potential toxicity, as well as elucidate the broader biological networks affected by this compound. nih.govuv.es For example, metabolomics can provide detailed insights into the metabolic pathways perturbed by the compound, while proteomics can reveal changes in protein expression and signaling pathways. mdpi.comcmbio.io The integration of these diverse datasets will be crucial for building comprehensive models of the drug's mechanism of action and for advancing its development. nih.gov

Q & A

Q. How should conflicting results in this compound’s neuroprotective efficacy be analyzed?

- Methodological Answer : Conduct meta-analyses using random-effects models to account for heterogeneity. Stratify studies by model type (e.g., acute vs. chronic injury), species, and outcome measures. Perform sensitivity analyses to identify outliers. Publish null results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.